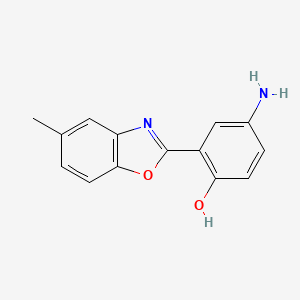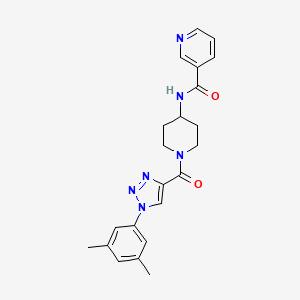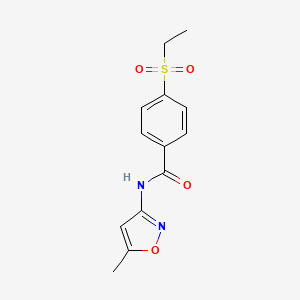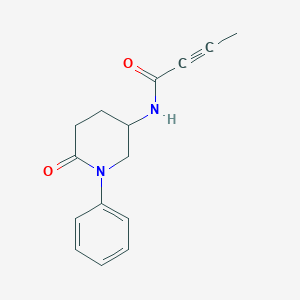
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
- Synthesis and Antibacterial Properties : Schiff base compounds similar to 4-Amino-2-(5-methyl-benzooxazol-2-yl)-phenol, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, have been synthesized and shown to exhibit significant antibacterial activities against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Photodynamic Therapy for Cancer
- Zinc Phthalocyanine Derivatives for Cancer Treatment : Studies on new zinc phthalocyanine derivatives, structurally similar to this compound, have shown that these compounds possess high singlet oxygen quantum yield, making them potent for use as Type II photosensitizers in photodynamic therapy for treating cancer (Pişkin et al., 2020).
Fluorescent and Colorimetric pH Probe
- Use in pH Monitoring : A study has developed a highly water-soluble fluorescent and colorimetric pH probe using a compound structurally similar to this compound. This probe is effective for monitoring acidic and alkaline solutions and can potentially work as an on-off real-time pH sensor for intracellular pH imaging (Diana et al., 2020).
Photophysical Characteristics in Fluorescence
- Photophysical Properties in Fluorescent Compounds : Research on novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, which include compounds structurally related to this compound, has revealed that these compounds exhibit significant photophysical properties with single absorption and dual emission characteristics. This makes them suitable for applications in fluorescence-based technologies (Padalkar et al., 2011).
Proteasome Inhibition and Anticancer Effects
- Proteasome Inhibition in Cancer Cells : Compounds including this compound have been studied for their potential in inhibiting the proliferation of human liver cancer HepG2 cells. These compounds have shown to inhibit the activity of the human cancer cellular 20S proteasome, suggesting their potential use in anticancer therapies (Yan et al., 2015).
Electrochemical Oxidation and Organosulfur Synthesis
- Electrochemical Synthesis of Organosulfur Compounds : A study on the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, closely related to this compound, demonstrated the synthesis of new organosulfur compounds. This process could have significant implications in the field of organic chemistry and materials science (Amani & Torabi, 2021).
Synthesis and Antimicrobial Activity
- Development of Antimicrobial Agents : Research has been conducted on the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives, including compounds similar to this compound. These compounds have been evaluated for their antibacterial activities against various bacterial strains, demonstrating their potential as antimicrobial agents (Padalkar et al., 2016).
Eigenschaften
IUPAC Name |
4-amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-5-13-11(6-8)16-14(18-13)10-7-9(15)3-4-12(10)17/h2-7,17H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTJINNIPXJAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2674731.png)


![N-isopentyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674735.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2674738.png)






